(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione

Catalog No.
S14020760
CAS No.
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9...

Product Name

(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione

IUPAC Name

(1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-7,9-dione

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)/t3-,4+,5+,6-

InChI Key

UNCWVIOWSVTJGX-GUCUJZIJSA-N

Canonical SMILES

C1CC2C1C3C2C(=O)NC3=O

Isomeric SMILES

C1C[C@H]2[C@@H]1[C@H]3[C@@H]2C(=O)NC3=O

The compound (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione is a complex organic molecule characterized by a unique tricyclic structure that includes a nitrogen atom. Its molecular formula is C8H9NO2C_8H_9NO_2 with a molecular weight of approximately 151.16 g/mol. This compound belongs to the class of tropane alkaloids, which are known for their significant biological activities and potential therapeutic applications. The specific stereochemistry of this compound contributes to its distinct chemical properties and reactivity.

Typical of organic molecules with functional groups such as ketones and amines. Key reactions include:

  • Oxidation: This can lead to the formation of carboxylic acids or other ketones depending on the conditions used.
  • Reduction: Commonly involves reducing agents like lithium aluminum hydride, potentially yielding alcohols or amines.
  • Substitution Reactions: The nitrogen atom can participate in nucleophilic substitution reactions, affecting the compound's reactivity and interaction with other molecules.

Tropane alkaloids, including (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione, are known for their diverse biological activities. This compound may exhibit effects on the central nervous system due to its ability to interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. Its structural features allow it to form hydrogen bonds and engage in other interactions with biological targets, which can influence various physiological processes.

The synthesis of (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione typically involves:

  • Enantioselective Construction: The preparation often begins with the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold.
  • Functional Group Manipulation: Subsequent steps involve introducing functional groups through oxidation or reduction processes to yield the final product.
  • Use of Catalysts: Catalysts may be employed to enhance reaction efficiency and selectivity during synthesis.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.
  • Synthetic Chemistry: It can act as a building block for synthesizing more complex organic molecules.
  • Research Tool: Its unique structure makes it valuable for studying the mechanisms of action of tropane alkaloids and their derivatives.

Interaction studies involving (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione focus on its effects on neurotransmitter systems and potential binding affinities for various receptors. These studies help elucidate its pharmacological profile and guide further research into its therapeutic potential.

Several compounds share structural similarities with (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione, including:

  • Cocaine: A well-known tropane alkaloid that acts primarily as a stimulant affecting dopamine transporters.
  • Atropine: Another tropane alkaloid that serves as an anticholinergic agent affecting muscarinic receptors.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dioneTricyclic structure with nitrogenPotential CNS effects
CocaineBicyclic structure with a methyl esterStimulant; dopamine reuptake inhibitor
AtropineBicyclic structure; tertiary amineAnticholinergic; affects muscarinic receptors

The uniqueness of (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione lies in its specific stereochemistry and the presence of a nitrogen atom within its tricyclic framework compared to other tropane alkaloids.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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